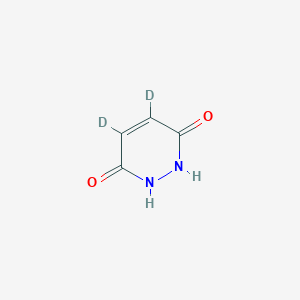
Maleic Hydrazide-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleic hydrazide is a plant growth regulator that inhibits cell division, making it useful in agriculture to prevent sprouting in stored crops like potatoes, onions, and garlic . The deuterium labeling in maleic hydrazide D2 allows for its use in various scientific studies, particularly those involving isotopic tracing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide D2 involves the incorporation of deuterium atoms into the maleic hydrazide molecule. This can be achieved through the reaction of maleic anhydride with hydrazine in the presence of deuterium oxide (D2O). The reaction typically proceeds under mild conditions, with the maleic anhydride being dissolved in a suitable solvent and hydrazine being added slowly to control the reaction rate .
Industrial Production Methods
Industrial production of maleic hydrazide D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Maleic Hydrazide-d2 undergoes various chemical reactions, including:
Oxidation: Maleic hydrazide can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert maleic hydrazide to its corresponding hydrazine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various maleic acid derivatives, hydrazine derivatives, and substituted hydrazides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Maleic Hydrazide-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies of plant growth regulation and the effects of growth inhibitors on cellular processes.
Medicine: Investigated for its potential use in cancer research due to its ability to inhibit cell division.
Industry: Utilized in the development of new agricultural chemicals and growth regulators .
Wirkmechanismus
Maleic Hydrazide-d2 exerts its effects by inhibiting cell division. It interferes with the synthesis of nucleic acids and proteins, which are essential for cell division and growth. The compound targets meristematic tissues in plants, where active cell division occurs, and disrupts the normal progression of the cell cycle. This leads to the inhibition of growth and the prevention of sprouting in stored crops .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic hydrazide: The non-deuterated form of maleic hydrazide, widely used as a plant growth regulator.
Chlorpropham: Another plant growth regulator used to prevent sprouting in stored crops.
Flumetralin: A systemic plant growth regulator used to control sucker growth in tobacco
Uniqueness
Maleic Hydrazide-d2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic tracing studies. This labeling allows researchers to track the compound’s behavior and interactions in various systems with high precision. Additionally, the deuterium atoms can provide insights into reaction mechanisms and pathways that are not easily accessible with non-labeled compounds .
Eigenschaften
Molekularformel |
C₄H₂D₂N₂O₂ |
|---|---|
Molekulargewicht |
114.1 |
Synonyme |
6-Hydroxy-3(2H)-pyridazinone-d2; 1,2-Dihydro-3,6-pyridazinedione-d2; 3,6-Dihydroxypyridazine-d2; 3,6-Dioxopyridazine-d2; 3,6-Pyridazinediol-d2; 6-Hydroxy-3(2H)-pyridazinone-d2; Antergon-d2; Antyrost-d2; MAH-d2; MH-d2; Maleic Acid Cyclic Hydrazide-d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



